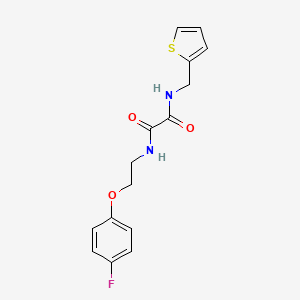

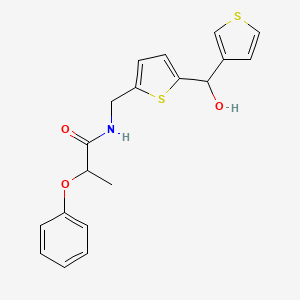

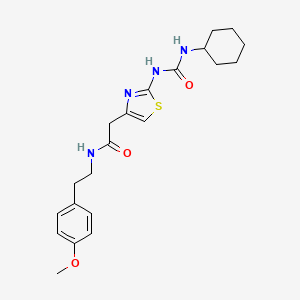

N1-(2-(4-fluorophenoxy)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(4-fluorophenoxy)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide, also known as FTO-inhibitor, is a chemical compound that has gained significant attention in the scientific research community due to its potential as a therapeutic target for obesity and related metabolic disorders.

Scientific Research Applications

Catalytic Applications

One of the key applications of derivatives similar to N1-(2-(4-fluorophenoxy)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is in catalysis. Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been established as an effective catalyst system for Goldberg amidation with inferior reactive (hetero)aryl chlorides. This catalytic system is liberalized toward a variety of functionalized (hetero)aryl chlorides and a wide range of aromatic and aliphatic primary amides, achieving good to excellent yields. Furthermore, it enables the arylation of lactams and oxazolidinones, demonstrating the utility of such compounds in facilitating diverse chemical transformations (Subhadip De, Junli Yin, D. Ma, 2017).

Material Science and Electronics

Compounds containing thiophene units, similar to the one , have shown significant potential in material science, particularly in the development of organic electronics. For example, new materials like (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone have been synthesized, revealing a wide spectrum of biological activities and applications in thin-film transistors, organic field-effect transistors, organic light-emitting transistors (OLET), chemical sensors, and solar cells. This underscores the importance of such compounds in advancing material science and the development of new electronic devices (S. Nagaraju et al., 2018).

Antimicrobial Activities

Derivatives of this compound have been explored for their antimicrobial activities. For instance, substituted thiophenes have exhibited a broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal effects. This points to the potential of these compounds in the development of new antimicrobial agents that could address current challenges in treating infections (Wagnat W. Wardkhan et al., 2008).

Fluorescent Probes and Sensors

Another significant application area is the development of fluorescent probes and sensors. Compounds structurally related to this compound have been utilized in designing ratiometric fluorescent probes for detecting various chemical species. These probes offer advantages such as low cytotoxicity, reasonable cell permeability, a large Stokes shift, and low detection limits, making them suitable for environmental monitoring and biomedical imaging (Meiqing Zhu et al., 2019).

Properties

IUPAC Name |

N-[2-(4-fluorophenoxy)ethyl]-N'-(thiophen-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O3S/c16-11-3-5-12(6-4-11)21-8-7-17-14(19)15(20)18-10-13-2-1-9-22-13/h1-6,9H,7-8,10H2,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPNXCFBBDVYCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)C(=O)NCCOC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2912754.png)

![7-methoxy-1-methyl-1,3a,4,9b-tetrahydro-3H-chromeno[4,3-c]isoxazol-9-yl methyl ether](/img/structure/B2912763.png)

![5-(2-Fluoropyridine-3-carbonyl)-5-azaspiro[3.5]nonan-8-one](/img/structure/B2912771.png)

![3-hexyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2912775.png)